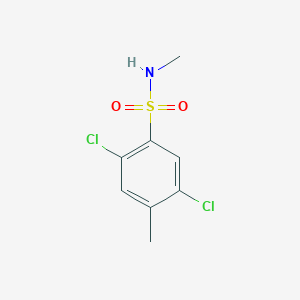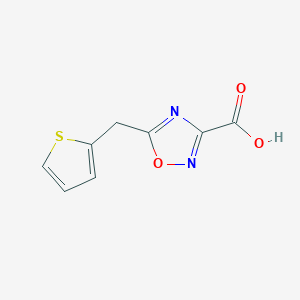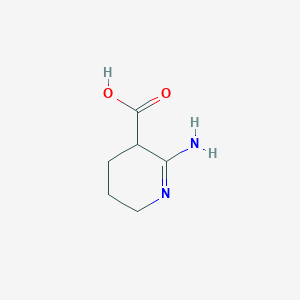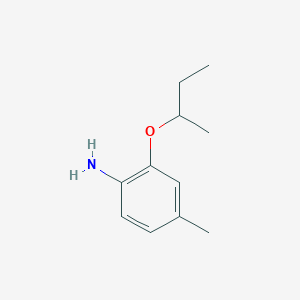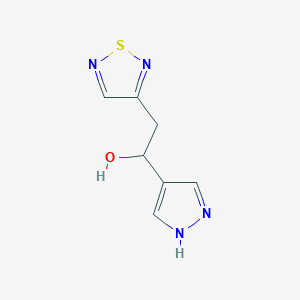
1-(1H-Pyrazol-4-yl)-2-(1,2,5-thiadiazol-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Pyrazol-4-yl)-2-(1,2,5-thiadiazol-3-yl)ethan-1-ol is a synthetic organic compound that features both a pyrazole and a thiadiazole ring. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Pyrazol-4-yl)-2-(1,2,5-thiadiazol-3-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Thiadiazole Ring: This involves the cyclization of thiosemicarbazide with a suitable carbonyl compound.
Coupling of the Rings: The final step involves the coupling of the pyrazole and thiadiazole rings through an appropriate linker, such as an ethan-1-ol group, using reagents like alkyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1H-Pyrazol-4-yl)-2-(1,2,5-thiadiazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the thiadiazole ring to a thiol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, H2O2
Reducing Agents: NaBH4, LiAlH4
Substitution Reagents: Alkyl halides, Acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1H-Pyrazol-4-yl)-2-(1,2,5-thiadiazol-3-yl)ethan-1-ol would depend on its specific biological target. Generally, compounds with pyrazole and thiadiazole rings can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-Pyrazol-4-yl)-2-(1,3,4-thiadiazol-2-yl)ethan-1-ol
- 1-(1H-Pyrazol-4-yl)-2-(1,2,4-triazol-3-yl)ethan-1-ol
- 1-(1H-Pyrazol-4-yl)-2-(1,3,4-oxadiazol-2-yl)ethan-1-ol
Uniqueness
1-(1H-Pyrazol-4-yl)-2-(1,2,5-thiadiazol-3-yl)ethan-1-ol is unique due to the specific arrangement of its pyrazole and thiadiazole rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with specific properties.
Properties
Molecular Formula |
C7H8N4OS |
|---|---|
Molecular Weight |
196.23 g/mol |
IUPAC Name |
1-(1H-pyrazol-4-yl)-2-(1,2,5-thiadiazol-3-yl)ethanol |
InChI |
InChI=1S/C7H8N4OS/c12-7(5-2-8-9-3-5)1-6-4-10-13-11-6/h2-4,7,12H,1H2,(H,8,9) |
InChI Key |
GRTZAGYUAYIVQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)C(CC2=NSN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


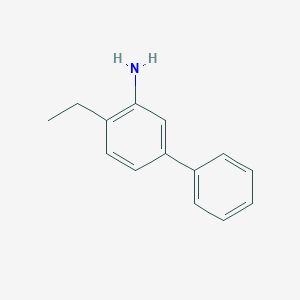
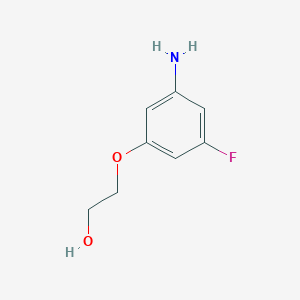
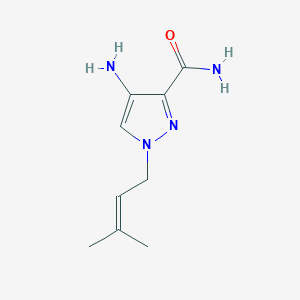

![N-[(3-bromothiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B13304973.png)
